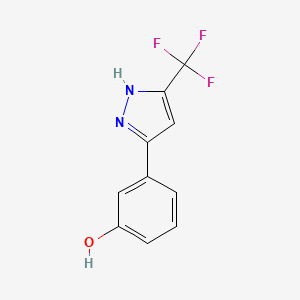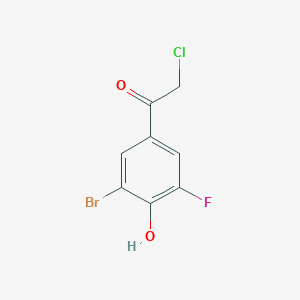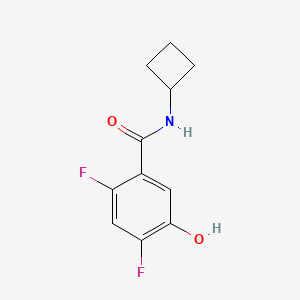
N-Cyclobutyl-2,4-difluoro-5-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclobutyl-2,4-difluoro-5-hydroxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom, and two fluorine atoms at the 2 and 4 positions of the benzene ring, with a hydroxyl group at the 5 position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-2,4-difluoro-5-hydroxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,4-difluoro-5-hydroxybenzoic acid with cyclobutylamine. This reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Cyclobutyl Group Introduction: The cyclobutyl group is introduced by reacting cyclobutylamine with the benzamide core under reflux conditions in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
N-Cyclobutyl-2,4-difluoro-5-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5 position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-Cyclobutyl-2,4-difluoro-5-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-Cyclobutyl-2,4-difluoro-5-hydroxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways are subject to ongoing research.
相似化合物的比较
Similar Compounds
- N-Cyclobutyl-2,4-difluoro-3-hydroxybenzamide
- N-Cyclobutyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine
Uniqueness
N-Cyclobutyl-2,4-difluoro-5-hydroxybenzamide is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
属性
分子式 |
C11H11F2NO2 |
|---|---|
分子量 |
227.21 g/mol |
IUPAC 名称 |
N-cyclobutyl-2,4-difluoro-5-hydroxybenzamide |
InChI |
InChI=1S/C11H11F2NO2/c12-8-5-9(13)10(15)4-7(8)11(16)14-6-2-1-3-6/h4-6,15H,1-3H2,(H,14,16) |
InChI 键 |
URRQAXQSCCVXFE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)NC(=O)C2=CC(=C(C=C2F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


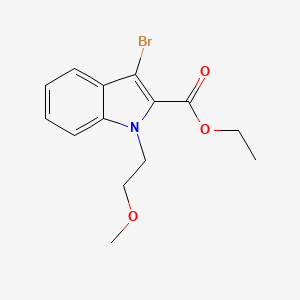

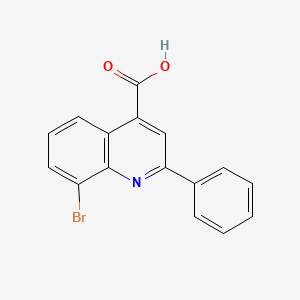
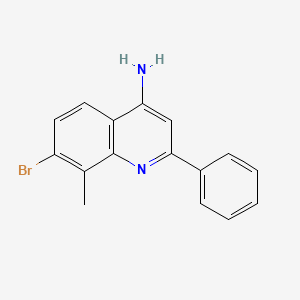
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine](/img/structure/B13718920.png)
![tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13718935.png)
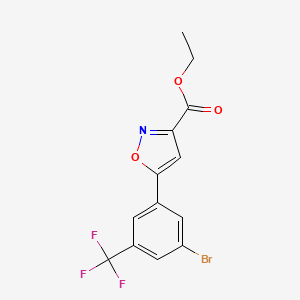
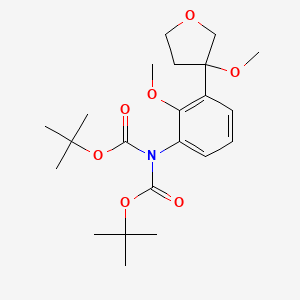
![3-[4-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13718943.png)
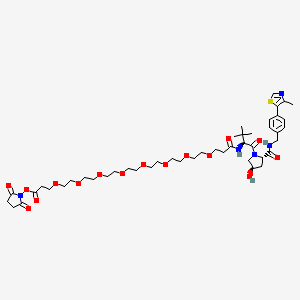
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13718951.png)
![N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine](/img/structure/B13718955.png)
